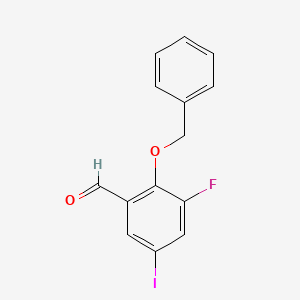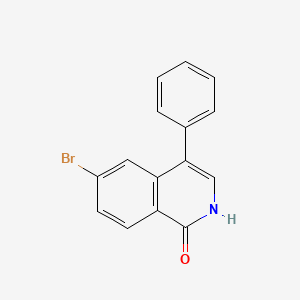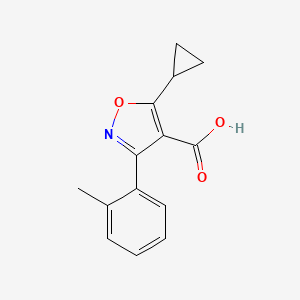
4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and three methyl groups at the 2, 3, and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a brominated biphenyl derivative with a trimethyl-substituted phenylboronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of a brominated biphenyl with methyl groups using a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions: 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted with other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Electrophilic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated biphenyl derivatives.
科学的研究の応用
4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets:
類似化合物との比較
4-Bromo-1,1’-biphenyl: Similar structure but lacks the methyl groups, resulting in different reactivity and applications.
2,3,4’-Trimethyl-1,1’-biphenyl: Lacks the bromine atom, affecting its chemical properties and reactivity.
特性
分子式 |
C15H15Br |
|---|---|
分子量 |
275.18 g/mol |
IUPAC名 |
1-bromo-2,3-dimethyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-13(7-5-10)14-8-9-15(16)12(3)11(14)2/h4-9H,1-3H3 |
InChIキー |
JWZPBZOZUVKULH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)





![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)






